molecular formula C15H16NO2+ B257325 1-Benzyl-4-(ethoxycarbonyl)pyridinium

1-Benzyl-4-(ethoxycarbonyl)pyridinium

Cat. No. B257325
M. Wt: 242.29 g/mol
InChI Key: BPQZOONRXJQWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(ethoxycarbonyl)pyridinium, also known as BEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEP is a quaternary ammonium salt, which means it has a positively charged nitrogen atom and four organic groups attached to it. This compound has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

1-Benzyl-4-(ethoxycarbonyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its antitumor and antiviral activities. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential candidate for antiviral therapy.
In biochemistry, this compound has been used as a tool to study the function of ion channels, which are proteins that allow ions to pass through cell membranes. This compound can bind to ion channels and modify their activity, allowing researchers to study their function in greater detail. This compound has also been used as a fluorescent probe to study the structure and function of proteins.
In materials science, this compound has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. The positively charged nitrogen atom in this compound can react with negatively charged functional groups, allowing for the formation of complex structures with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)pyridinium is not fully understood, but it is believed to involve the modification of ion channel activity and the induction of apoptosis in cancer cells. This compound has been shown to bind to voltage-gated potassium channels and modify their activity, leading to the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the replication of HIV by binding to the viral envelope protein and preventing its interaction with host cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HIV replication, and the modification of ion channel activity. This compound has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, this compound has also been shown to have cytotoxic effects on normal cells, which may limit its potential applications in medicine.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-(ethoxycarbonyl)pyridinium has several advantages for laboratory experiments, including its solubility in water and organic solvents, its ability to modify ion channel activity, and its fluorescence properties. However, this compound also has limitations, including its cytotoxic effects on normal cells and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for research on 1-Benzyl-4-(ethoxycarbonyl)pyridinium, including the development of new antitumor and antiviral agents, the study of its interactions with ion channels and other proteins, and the synthesis of new functionalized polymers and nanoparticles. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

1-Benzyl-4-(ethoxycarbonyl)pyridinium can be synthesized through several methods, including the reaction of 4-pyridinecarboxylic acid with benzyl bromide and triethylamine, or through the reaction of 4-(ethoxycarbonyl)pyridine with benzyl chloride and triethylamine. Both methods involve the use of a strong base, which facilitates the formation of the quaternary ammonium salt. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.

properties

Molecular Formula

C15H16NO2+

Molecular Weight

242.29 g/mol

IUPAC Name

ethyl 1-benzylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C15H16NO2/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/q+1

InChI Key

BPQZOONRXJQWEC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2

Origin of Product

United States

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